Cas no 124986-26-1 (3,10-Perylenedione,4,9-dihydroxy-1,12-bis[(2R)-2-hydroxypropyl]-2,6,7,11-tetramethoxy-, (6aS)-)
124986-26-1 structure
Product Name:3,10-Perylenedione,4,9-dihydroxy-1,12-bis[(2R)-2-hydroxypropyl]-2,6,7,11-tetramethoxy-, (6aS)-
Numero CAS:124986-26-1
MF:C30H30O10
MW:550.553209781647
CID:183566
PubChem ID:130305
Update Time:2025-04-19
3,10-Perylenedione,4,9-dihydroxy-1,12-bis[(2R)-2-hydroxypropyl]-2,6,7,11-tetramethoxy-, (6aS)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3,10-Perylenedione,4,9-dihydroxy-1,12-bis[(2R)-2-hydroxypropyl]-2,6,7,11-tetramethoxy-, (6aS)-
- 4,9-dihydroxy-6,7-bis(2-hydroxypropyl)-1,5,8,12-tetramethoxyperylene-3,10-dione
- calphostin D
- 3,10-Perylenedione, 4,9-dihydroxy-1,12-bis(2-hydroxypropyl)-2,6,7,11-tetramethoxy-
- Phleichrome
- Ucn 1028 D
- 4,9-Dihydroxy-6,7-bis(2-hydroxypropyl)-1,5,8,12-tetramethoxy-3,10-perylenedione
- SCHEMBL13121634
- WJBHEYCJMSCKIP-UHFFFAOYSA-N
- DTXSID00924979
- 4,9-dihydroxy-6,7-bis[(2r)-2-hydroxypropyl]-1,5,8,12-tetramethoxyperylene-3,10-dione
- CHEBI:218523
- 124986-26-1
- 4,9-dihydroxy-6,7-bis(2-hydroxypropyl)-1,5,8,12-tetramethoxy-perylene-3,10-dione
- NSC629720
-
- Inchi: 1S/C30H30O10/c1-11(31)7-13-19-20-14(8-12(2)32)30(40-6)28(36)22-16(34)10-18(38-4)24(26(20)22)23-17(37-3)9-15(33)21(25(19)23)27(35)29(13)39-5/h9-12,31-32,35-36H,7-8H2,1-6H3
- Chiave InChI: WJBHEYCJMSCKIP-UHFFFAOYSA-N
- Sorrisi: O(C)C1=C(C2C(C=C(C3=C4C(=CC(C5=C(C(=C(CC(C)O)C(=C45)C(=C1CC(C)O)C3=2)OC)O)=O)OC)OC)=O)O
Proprietà calcolate
- Massa esatta: 550.1839
- Massa monoisotopica: 550.183897
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 10
- Conta atomi pesanti: 40
- Conta legami ruotabili: 8
- Complessità: 973
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 2
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 152
- XLogP3: 4.2
Proprietà sperimentali
- Densità: 1.48
- Punto di ebollizione: 878.4°Cat760mmHg
- Punto di infiammabilità: 291.4°C
- Indice di rifrazione: 1.709
- PSA: 151.98
3,10-Perylenedione,4,9-dihydroxy-1,12-bis[(2R)-2-hydroxypropyl]-2,6,7,11-tetramethoxy-, (6aS)- Letteratura correlata
-
Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
-
Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
124986-26-1 (3,10-Perylenedione,4,9-dihydroxy-1,12-bis[(2R)-2-hydroxypropyl]-2,6,7,11-tetramethoxy-, (6aS)-) Prodotti correlati
- 35082-49-6(Cercosporin)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
Fornitori consigliati
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
CN Fornitore
Reagenti
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti